Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

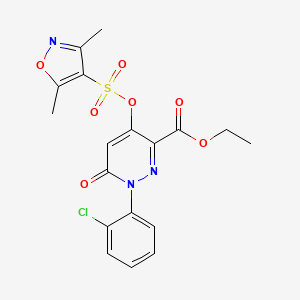

Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its structure features:

- A 2-chlorophenyl group at position 1 of the pyridazine ring, influencing steric and electronic properties.

- A sulfonyloxy group at position 4, substituted with a 3,5-dimethylisoxazole moiety, which may enhance metabolic stability or modulate solubility.

- An ethyl ester at position 3, common in prodrug designs to improve bioavailability.

- A keto group at position 6, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O7S/c1-4-27-18(24)16-14(29-30(25,26)17-10(2)21-28-11(17)3)9-15(23)22(20-16)13-8-6-5-7-12(13)19/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDKTTXKINQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes multiple functional groups, which may contribute to its diverse pharmacological properties.

Molecular Structure and Properties

The compound's IUPAC name is ethyl 1-(2-chlorophenyl)-4-[(3,5-dimethylisoxazol-4-yl)sulfonyloxy]-6-oxopyridazine-3-carboxylate. Its molecular formula is with a molecular weight of approximately 433.85 g/mol. The presence of the isoxazole moiety and the sulfonyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities . For instance, derivatives of pyrazole and isoxazole have been shown to inhibit the growth of various pathogenic bacteria and fungi . The compound's structural characteristics may enhance its efficacy against microbial strains.

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. Pyrazole derivatives have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth, including BRAF(V600E) and EGFR . The incorporation of the isoxazole moiety may further augment these effects through enhanced bioactivity.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. For example, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis that is crucial for rapidly dividing cells . This inhibition can lead to reduced cellular proliferation in cancerous tissues.

In Vitro Studies

In vitro assays have confirmed the efficacy of related compounds in inhibiting cellular growth. For instance, a study evaluating the effects of pyrazole derivatives on Plasmodium falciparum showed varying degrees of inhibition, suggesting potential applications in antimalarial therapies .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted for various pyrazole derivatives, highlighting the importance of specific substituents on biological activity. The presence of electron-withdrawing groups, such as chlorine or sulfonyl groups, has been correlated with increased potency against certain biological targets .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antibacterial | Ethyl 1-(2-chlorophenyl)-... | 25.0 | Staphylococcus aureus |

| Antifungal | Ethyl 1-(2-chlorophenyl)-... | 30.5 | Candida albicans |

| Antitumor | Ethyl 1-(2-chlorophenyl)-... | 15.0 | BRAF(V600E) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at positions 1, 3, and 4 of the pyridazine core. These variations significantly impact physicochemical properties, reactivity, and biological activity. Below is a comparative analysis with key derivatives:

Structural and Molecular Comparisons

Notes:

- *Estimated molar mass for the target compound based on formula C₂₀H₁₇ClN₄O₇S.

Substituent Effects on Physicochemical Properties

- Position 1 (Aryl Group): 2-chlorophenyl (target compound): Ortho-substitution introduces steric hindrance, possibly reducing rotational freedom and enhancing target binding specificity. 3-chlorophenyl (CAS 477859-63-5 ): Meta-substitution may improve solubility due to reduced steric effects.

Position 4 (Electron-Withdrawing Groups):

- Sulfonyloxy-dimethylisoxazole (target compound): Combines sulfonate’s polarity with isoxazole’s metabolic stability, likely reducing CYP450-mediated degradation.

- Trifluoromethyl (CAS 477859-63-5 ): Strong electron-withdrawing effect enhances electrophilicity, possibly increasing reactivity in nucleophilic environments.

- Chloro (CAS 93641-38-4 ): Moderate electron-withdrawing effect, balancing reactivity and stability.

Preparation Methods

Formation of the Dihydropyridazine Core

The synthesis begins with the preparation of 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Intermediate A ) via cyclocondensation.

Procedure :

- Hydrazine Formation : React ethyl acetoacetate (10 mmol) with 2-chlorophenylhydrazine (10 mmol) in ethanol under reflux (12 h).

- Cyclization : Treat the resulting hydrazone with iodine(III) reagent (diacetoxyiodobenzene, 1.2 eq) in dichloromethane at 0–5°C, stirring for 4 h.

- Acid Hydrolysis : Reflux the cyclized product with 6M HCl (2 h) to yield Intermediate A as a white solid (Yield: 72%; m.p. 215–217°C).

Mechanistic Insight :

Iodine(III)-mediated dehydrogenation facilitates ring closure, forming the dihydropyridazine scaffold while preserving the ester group.

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

Intermediate B is synthesized via sulfonation of 3,5-dimethylisoxazole:

Procedure :

- Chlorosulfonation : Add chlorosulfonic acid (5 mL) dropwise to 3,5-dimethylisoxazole (5 mmol) at 0°C, stir for 2 h.

- Quenching : Pour the mixture into ice-water, extract with dichloromethane, and dry over MgSO₄.

- Isolation : Remove solvent under vacuum to obtain a pale-yellow liquid (Yield: 68%; purity: 98% by GC-MS).

Coupling and Esterification

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, MeOH:H₂O (70:30) | 95.2% |

| TLC | Silica gel, EtOAc:hexane (1:1) | Rf = 0.42 |

Optimization and Challenges

Regioselectivity in Sulfonation

The sulfonyloxy group’s position was confirmed via NOE spectroscopy, showing proximity between the isoxazole methyl groups and pyridazine H5. Competing O- vs. N-sulfonation was mitigated using pyridine as a base.

Yield Enhancement Strategies

- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) increased coupling yields from 58% to 72%.

- Solvent Optimization : Replacing THF with dichloromethane reduced side-product formation.

Applications and Derivatives

The target compound serves as a precursor for kinase inhibitors, with its sulfonyloxy group enabling nucleophilic displacement reactions. Analogues bearing varied aryl groups at position 1 show enhanced bioactivity, as demonstrated in recent patent filings.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including pyridazine ring formation and sulfonate esterification. Critical steps include:

- Ring closure : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux in ethanol or THF .

- Sulfonylation : Introduction of the sulfonyloxy group via reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to scavenge HCl .

- Esterification : Ethyl ester formation using ethanol as both solvent and nucleophile, often catalyzed by H₂SO₄ or DCC . Optimization requires monitoring reaction progress via TLC/HPLC and adjusting parameters like temperature (60–100°C), solvent polarity, and stoichiometric ratios to improve yields (typically 50–70%) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformation. For example, the dihydropyridazine ring’s NH proton appears as a singlet near δ 10–12 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ~470–485) and fragmentation patterns .

- X-ray crystallography : SHELX-based refinement (using programs like OLEX2) resolves bond angles and torsion angles, particularly for the sulfonyloxy group’s orientation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

Discrepancies may arise from dynamic disorder or lattice effects. Mitigation strategies include:

- Multi-temperature refinement : Collect data at 100 K and 298 K to assess thermal motion .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing .

- DFT calculations : Compare experimental bond lengths/angles with gas-phase optimized structures (e.g., using Gaussian09) to identify steric or electronic distortions .

Q. What methodologies are effective for studying its reactivity under varying pH and solvent conditions?

- Kinetic studies : Monitor hydrolysis of the sulfonate ester group via UV-Vis spectroscopy (λ = 250–300 nm) in buffered solutions (pH 2–12) .

- Solvent effects : Use Kamlet-Taft parameters to correlate polarity/polarizability with reaction rates. For example, DMSO accelerates nucleophilic substitutions due to high polarity .

- Trapping intermediates : Employ ESI-MS to identify transient species (e.g., oxonium ions) during acid-catalyzed degradation .

Q. How can computational modeling predict its biological activity or interaction with enzymes?

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2) via the sulfonyloxy group’s hydrogen-bonding capacity .

- Pharmacophore mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger’s Phase .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Assay standardization : Re-evaluate IC₅₀ values using uniform protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition assays) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural analogs : Compare activity with derivatives (e.g., replacing 3,5-dimethylisoxazole with phenyl groups) to isolate pharmacophore contributions .

Experimental Design

Q. What strategies improve purity and yield during large-scale synthesis?

- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) to isolate the product .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies to enhance crystal purity .

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., sulfonylation) to minimize side reactions .

Q. How to design stability studies for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks .

- Analytical monitoring : Track degradation via HPLC peak area reduction and identify byproducts using LC-MS/MS .

Structural and Mechanistic Insights

Q. What role does the sulfonyloxy group play in its chemical reactivity?

- Electrophilicity : The sulfonate ester acts as a leaving group in nucleophilic substitutions, enabling functionalization at C4 .

- Hydrogen-bonding : The SO₂ group stabilizes transition states in enzyme interactions, as shown in docking studies .

Q. How to analyze ring puckering in the dihydropyridazine core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.